3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate

Overview

Description

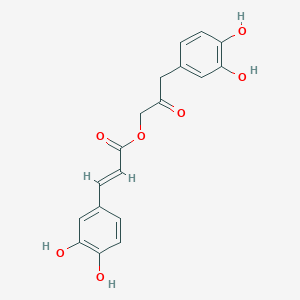

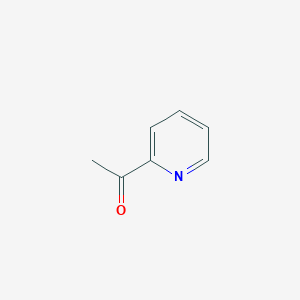

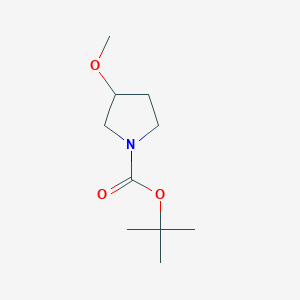

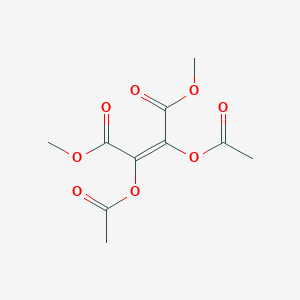

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, also known as 3,4-Dihydroxyphenacyl caffeate, is an aromatic ketone . It has a formula of C17H14O7 and an average mass of 330.292 . The IUPAC name for this compound is [2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .

Molecular Structure Analysis

The molecular structure of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate can be represented by the SMILES notation: O(CC(=O)C1=CC(O)=C(O)C=C1)C(=O)\C=C\C2=CC(O)=C(O)C=C2 .Scientific Research Applications

Bio-antimutagen Properties

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, identified as petasiphenol, has demonstrated bio-antimutagenic properties. Isolated from scapes of Petasites japonicum, petasiphenol showed activity against UV-induced mutagenic E. coli, particularly in the presence of soybean oil (glyceride) (Iriye et al., 1992).

Antiproliferative Effects

The compound, in the form of phenolic esters isolated from Cimicifuga racemosa rhizomes, did not show proliferative (estrogenic) effects in an estrogen-dependent MCF-7 mamma carcinoma cell line (Stromeier et al., 2005).

Interaction with Metal Cations

Research on the acid-base and UV behavior of caffeic acid (3-(3,4-dihydroxyphenyl)-propenoic acid) revealed its complex formation with various divalent metal cations like Zn2+, Cu2+, Cd2+, etc., indicating potential chelating properties (Stefano et al., 2014).

Metabolic Fate

The metabolic fate of caffeic acid, which includes 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, has been studied, indicating transformations such as O-methylation and dehydroxylation in the animal body (Booth et al., 1959).

Anti-inflammatory Properties

New phenolic compounds, including derivatives of 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, isolated from the leaves of Eucommia ulmoides Oliv., displayed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting anti-inflammatory properties (Ren et al., 2021).

Antioxidant Activity

A study on the oxidation of caffeic acid in the presence of l-cysteine led to the isolation of an adduct, 2-S-cysteinylcaffeic acid, which exhibited slightly improved antiradical activity compared to caffeic acid (Bassil et al., 2005).

Hepatoprotective Activity

3,4-Dihydroxycinnamic acid (caffeic acid) derivatives, including 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, have been investigated for their hepatoprotective properties. The study suggested the importance of hydroxy substituents in the molecule's pharmacological properties (Pérez-Alvarez et al., 2001).

Catabolism by Human Colonic Microbiota

The catabolism of caffeic acid by human colonic microbiota has been studied, which is important for understanding the bioavailability and biological activities of dietary polyphenols including 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate (Omar et al., 2020).

Microbial Synthesis

Escherichia coli was used for the biosynthesis of caffeic acid, showcasing the potential of microbial approaches in the production of phenolic compounds like 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate (Lin & Yan, 2012).

properties

IUPAC Name |

[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNHBRAHVFOYGK-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate | |

CAS RN |

145904-50-3 | |

| Record name | Petasiphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)